amine CAS No. 1311315-24-8](/img/structure/B1422956.png)

[1-(Ethanesulfonyl)propan-2-yl](ethyl)amine

Vue d'ensemble

Description

1-(Ethanesulfonyl)propan-2-yl](ethyl)amine, commonly known as 1-EPSE or 1-ethyl-2-sulfonyl-ethanamine, is a derivative of ethanesulfonic acid and a member of the sulfonamide family. It is a colorless, crystalline solid that is highly soluble in water and other polar solvents. It is used in a wide range of applications, including pharmaceuticals, agrochemicals, and food additives. 1-EPSE has also been studied for its potential therapeutic applications due to its ability to modulate the activity of enzymes and receptors.

Applications De Recherche Scientifique

Organic Synthesis and Catalysis

- The compound has been studied for its role in the synthesis of cathinones, where it is used in X-ray structures and computational studies to understand the molecular geometry and electronic spectra of these substances (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).

- Another study introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate, showcasing an application in organic synthesis and catalysis (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Materials Science

- The synthesis and characterization of 1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea from a related compound, demonstrate its utility in materials science for the development of novel materials with specific chemical properties (Grijalvo, Nuñez, & Eritja, 2015).

Chemical Analysis

- A study on 2-(Trimethylsilyl)ethanesulfonyl amide explores its use as an ammonia equivalent for the palladium-catalyzed amination of aryl halides, illustrating its application in chemical synthesis and analysis techniques (Anjanappa, Mullick, Selvakumar, & Sivakumar, 2008).

These studies highlight the versatility of "1-(Ethanesulfonyl)propan-2-ylamine" and related compounds in advancing scientific research across various domains. Their applications range from facilitating organic synthesis and catalysis to contributing to the development of new materials and enhancing analytical methodologies.

Mécanisme D'action

Target of Action

Compounds similar to “1-(Ethanesulfonyl)propan-2-ylamine” often target enzymes or receptors in the body. For example, propargylamine derivatives such as pargyline, rasagiline, and selegiline are used against neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . They act as monoamine oxidase inhibitors .

Mode of Action

These compounds typically interact with their targets by binding to active sites or allosteric sites, which can either activate or inhibit the function of the target. For instance, pargyline acts as an irreversible selective MAO-B inhibitor drug .

Biochemical Pathways

The interaction of these compounds with their targets can affect various biochemical pathways. For example, inhibition of MAO-B by pargyline can affect the metabolism of monoamine neurotransmitters .

Result of Action

The molecular and cellular effects of these compounds’ actions can vary widely. For example, pargyline has been found to enhance LSD-1 inhibition and resulted in induced senescence and growth inhibition of cancer cells .

Action Environment

The action, efficacy, and stability of these compounds can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Propriétés

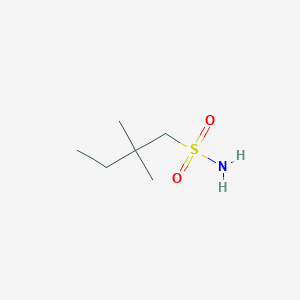

IUPAC Name |

N-ethyl-1-ethylsulfonylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2S/c1-4-8-7(3)6-11(9,10)5-2/h7-8H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONINZFLRQKPHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CS(=O)(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-Difluorophenyl)methyl]piperidin-3-amine](/img/structure/B1422873.png)

![2-[(3-Chlorophenyl)(cyanomethyl)amino]acetic acid](/img/structure/B1422884.png)

![2-chloro-1-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-one](/img/structure/B1422885.png)

![2-chloro-N-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B1422887.png)